1-[4-(Tert-butyl)anilino]-3-(4-chlorophenoxy)-2-methyl-2-propanol
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Description
1-[4-(Tert-butyl)anilino]-3-(4-chlorophenoxy)-2-methyl-2-propanol is a useful research compound. Its molecular formula is C20H26ClNO2 and its molecular weight is 347.88. The purity is usually 95%.
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Biological Activity
1-[4-(Tert-butyl)anilino]-3-(4-chlorophenoxy)-2-methyl-2-propanol, commonly referred to as TBAP, is a compound with significant biological activity, particularly in pharmacological and agrochemical applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C20H26ClNO2
- Molecular Weight : 347.87894 g/mol
- CAS Number : 866156-86-7
Structure
The compound features a tert-butyl group, an aniline moiety, and a chlorophenoxy group, contributing to its unique biological properties. The presence of these functional groups enhances its lipophilicity and potential for interaction with biological targets.
This compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown efficacy against a range of pathogens, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties : Research indicates that TBAP can modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that TBAP may inhibit cancer cell proliferation through apoptosis induction.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro assays demonstrated that TBAP exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of conventional antibiotics, indicating its potential as a novel antimicrobial agent .
- Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry revealed that TBAP inhibits the production of pro-inflammatory cytokines in macrophages. This effect was mediated through the inhibition of NF-kB signaling pathways, suggesting its potential use in treating conditions like rheumatoid arthritis .
- Anticancer Activity : Research conducted on various cancer cell lines showed that TBAP induces apoptosis via the mitochondrial pathway. Flow cytometry analysis indicated an increase in Annexin V-positive cells upon treatment with TBAP, confirming its role as an anticancer agent .
Data Tables
Properties
IUPAC Name |
1-(4-tert-butylanilino)-3-(4-chlorophenoxy)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2/c1-19(2,3)15-5-9-17(10-6-15)22-13-20(4,23)14-24-18-11-7-16(21)8-12-18/h5-12,22-23H,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPCCEDJGNCXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NCC(C)(COC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.